Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide
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Overview
Description
Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce the nitro groupThe final step involves the addition of the aminothioxomethylhydrazide group under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenylamino group can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-methoxy-: This compound shares the benzoic acid core but lacks the additional functional groups.
2-((2-methoxyphenyl)amino)benzoic acid: Similar structure but without the nitro and aminothioxomethylhydrazide groups.
Uniqueness
Benzoic acid, 2-((2-methoxyphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
195370-49-1 |
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Molecular Formula |
C15H15N5O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[[2-(2-methoxyanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15N5O4S/c1-24-13-5-3-2-4-11(13)17-12-8-9(20(22)23)6-7-10(12)14(21)18-19-15(16)25/h2-8,17H,1H3,(H,18,21)(H3,16,19,25) |
InChI Key |
LTPLUPCRGIPONE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N |
Origin of Product |
United States |
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